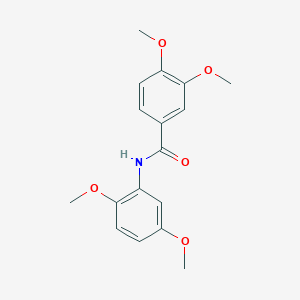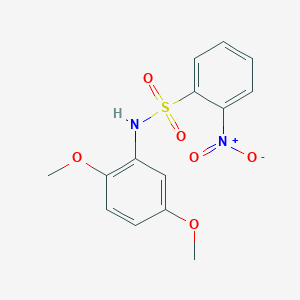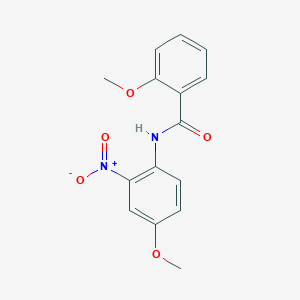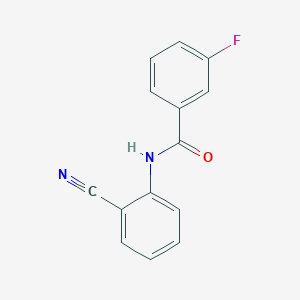
2-(4-chlorophenoxy)-N'-(3-phenylpropanoyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetyl group, and a phenylpropanehydrazide moiety. Its molecular formula is C17H17ClN2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 3-phenylpropanehydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
化学反応の分析
Types of Reactions
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
類似化合物との比較
Similar Compounds
- 4-chlorophenoxyacetyl chloride
- 3-phenylpropanehydrazide
- N’-[(4-chlorophenoxy)acetyl]hydrazine
Uniqueness
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
分子式 |
C17H17ClN2O3 |
|---|---|
分子量 |
332.8g/mol |
IUPAC名 |
N'-[2-(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-7-9-15(10-8-14)23-12-17(22)20-19-16(21)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,19,21)(H,20,22) |
InChIキー |
INDTXCLQIYUCFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[4-(benzyloxy)phenyl]-3-[(cyclohexylcarbonyl)hydrazono]butanamide](/img/structure/B398566.png)
![(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(diphenylacetyl)hydrazinylidene]butanamide](/img/structure/B398568.png)
![5-(6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dimethyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B398570.png)
